molecular formula C11H11ClO B8157395 1-Chloro-3-ethynyl-2-isopropoxybenzene

1-Chloro-3-ethynyl-2-isopropoxybenzene

Cat. No.: B8157395
M. Wt: 194.66 g/mol
InChI Key: ZENVNIZROXKBAM-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-isopropoxybenzene is a substituted benzene derivative featuring three distinct functional groups:

  • Chlorine at position 1 (electron-withdrawing substituent).
  • Ethynyl group (C≡CH) at position 3 (alkyne functionality, enabling reactions like cycloadditions).
  • Isopropoxy group (-O-CH(CH₃)₂) at position 2 (ether linkage, influencing solubility and steric effects).
  • Polarity: The ethynyl and isopropoxy groups increase polarity compared to purely alkyl-substituted benzenes.
  • Reactivity: The ethynyl group may facilitate click chemistry or metal-catalyzed cross-coupling reactions, while the chloro substituent could undergo nucleophilic aromatic substitution.
  • Applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their versatile reactivity.

Properties

IUPAC Name

1-chloro-3-ethynyl-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENVNIZROXKBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-isopropoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The synthesis typically involves the following steps:

    Ethynylation: The addition of an ethynyl group to the benzene ring.

    Isopropoxylation: The attachment of an isopropoxy group to the benzene ring.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation Reactions: The ethynyl group can undergo oxidation to form different products.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-3-ethynyl-2-isopropoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8)

Property 1-Chloro-3-ethynyl-2-isopropoxybenzene 1-Chloro-3-isopropyl-4-methylbenzene
Molecular Formula C₁₁H₁₁ClO C₁₀H₁₃Cl
Substituents Cl, C≡CH, O-CH(CH₃)₂ Cl, CH(CH₃)₂, CH₃
Key Features High polarity, reactive ethynyl group Nonpolar, steric hindrance from isopropyl and methyl
Potential Uses Synthetic intermediate for pharmaceuticals Solvent additive, fragrance component

Structural Implications :

  • The absence of an ethynyl or ether group in 1-Chloro-3-isopropyl-4-methylbenzene reduces its polarity and reactivity, making it more suitable for nonpolar applications.

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5)

Property This compound 1-Chloro-2-fluoro-3-isopropoxybenzene
Molecular Formula C₁₁H₁₁ClO C₉H₁₀ClFO
Substituents Cl, C≡CH, O-CH(CH₃)₂ Cl, F, O-CH(CH₃)₂
Key Features Ethynyl enables cross-coupling Fluorine enhances electronegativity
Potential Uses Click chemistry precursors Electronic materials, liquid crystals

Reactivity Contrast :

1-(Chloromethyl)-2-isopropoxybenzene (CAS 540734-36-9)

Property This compound 1-(Chloromethyl)-2-isopropoxybenzene
Molecular Formula C₁₁H₁₁ClO C₁₀H₁₃ClO₂
Substituents Cl, C≡CH, O-CH(CH₃)₂ CH₂Cl, O-CH(CH₃)₂
Key Features Ethynyl for conjugation Chloromethyl allows SN2 reactions
Potential Uses Polymer building blocks Surfactants, alkylation agents

Functional Group Impact :

  • The chloromethyl group in the analog is more prone to nucleophilic substitution, whereas the ethynyl group in the target compound may participate in addition reactions.

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